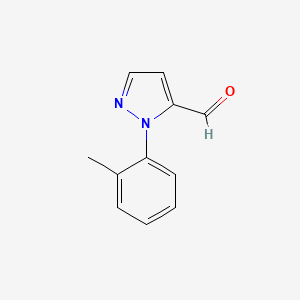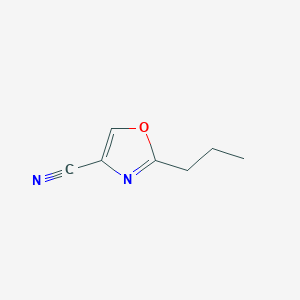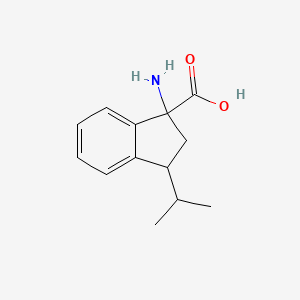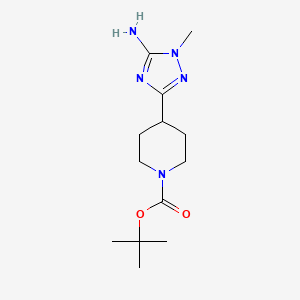![molecular formula C7H5BrClN3 B1381311 5-bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole CAS No. 1799976-49-0](/img/structure/B1381311.png)
5-bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole
説明
5-Bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole is a chemical compound with the molecular formula C7H6BrN3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 5-bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole consists of a benzene ring fused with a triazole ring. The benzene ring is a six-membered ring with alternating double bonds, while the triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
While specific reactions involving 5-bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole are not available, benzotriazole, a similar compound, is known to react with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals .Physical And Chemical Properties Analysis
5-Bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.科学的研究の応用
Reactivity and Kinetic Studies
- 5-Bromo-1-methyl-1,2,3-triazole demonstrates unique reactivity characteristics in various reactions, such as with piperidine in ethanol. Its reactivity is compared with other bromo-N-methyl-tetrazoles and triazoles, providing insights into electron-releasing and electron-attracting powers in five-membered rings (Barlin, 1967).
Synthesis and Exchange Reactions
- Research shows the synthesis of various 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and their reactions, demonstrating the compound's versatility in organic synthesis and the study of bromine-lithium exchange reactions (Iddon & Nicholas, 1996).
Ester and Benzotriazole Derivatives
- The compound is used in the preparation of ester and benzotriazole derivatives, indicating its importance in the creation of new compounds with potential biological applications (Toumani, 2017).
Protection in Synthesis
- 5-Bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole is used in the synthesis of 5-aryloxy and 5-benzenesulfonyl-3-bromo-1,2,4-triazoles, highlighting its role in introducing protection groups in complex synthetic processes (Khaliullin et al., 2018).
Molecular Structure Analysis
- The compound is central to the study of molecular structures and intermolecular interactions, as exemplified by the analysis of zigzag chains in certain molecules (Xu et al., 2005).
Regioselectivity Studies
- Studies on benzylsulfanyl-1,2,4-triazole demonstrate the regioselectivity of alkylation in triazoles, providing deeper understanding in organic chemistry and drug design (Boraei et al., 2016).
Tetrel Bonding Interactions
- Research on triazole derivatives with α-ketoester functionality sheds light on π-hole tetrel bonding interactions, important in the field of supramolecular chemistry and material science (Ahmed et al., 2020).
Antibacterial Applications
- Some derivatives of 1,2,4-triazole exhibit antibacterial activities, suggesting the potential of 5-bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole in medicinal chemistry and pharmacology (Hui et al., 2010).
作用機序
Target of Action
The primary targets of 5-bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole are extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2/MAPK1) and fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cell signaling pathways, regulating cellular processes such as proliferation, differentiation, and apoptosis.
Mode of Action
It is believed to interact with its targets (erk2/mapk1 and fgfr2) and modulate their activities . This interaction can lead to changes in the cellular processes regulated by these proteins, potentially influencing cell growth, differentiation, and survival.
Biochemical Pathways
The compound likely affects the ERK/MAPK signaling pathway and the FGF signaling pathway . These pathways are involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to changes in gene expression. The downstream effects of these pathways can include changes in cell growth, differentiation, and apoptosis.
Pharmacokinetics
It is known that imidazole derivatives, which share a similar structure, are generally highly soluble in water and other polar solvents . This suggests that 5-bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole may also have good solubility, potentially impacting its bioavailability.
Result of Action
The molecular and cellular effects of 5-bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole’s action are likely to be diverse, given its potential impact on multiple signaling pathways. For instance, modulation of ERK/MAPK and FGF signaling could influence cell growth, differentiation, and survival . .
Action Environment
The action, efficacy, and stability of 5-bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules could potentially interfere with the compound’s interaction with its targets. More research is needed to fully understand these influences.
特性
IUPAC Name |
5-bromo-4-chloro-1-methylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-12-5-3-2-4(8)6(9)7(5)10-11-12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUJCXNUXHWSLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(C=C2)Br)Cl)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene](/img/structure/B1381228.png)

![[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]amine hydrochloride](/img/structure/B1381232.png)

![2-[(5-methyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1381234.png)



![tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1381239.png)




